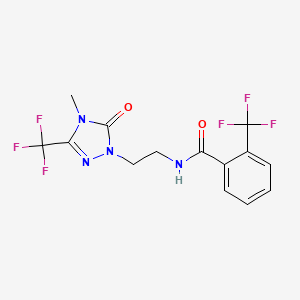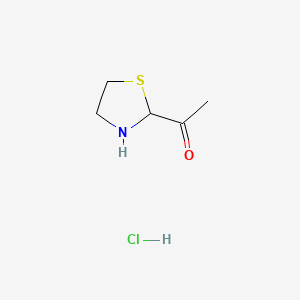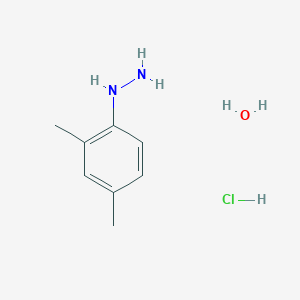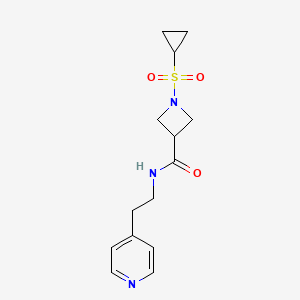
1-(cyclopropylsulfonyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclopropylsulfonyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide is a versatile chemical compound with potential for scientific research1. Its unique structure allows for diverse applications in various fields such as pharmaceuticals, organic synthesis, and drug discovery1. The CAS No. is 1428352-34-423.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not available in the search results. However, given its structure, it’s likely synthesized through a series of organic reactions involving cyclopropylsulfonyl chloride, azetidine-3-carboxamide, and 2-(pyridin-4-yl)ethylamine.Molecular Structure Analysis
The molecular formula of this compound is C12H15N3O3S3. It consists of a cyclopropylsulfonyl group attached to the azetidine ring, which also carries a carboxamide group. A pyridin-4-yl ethyl group is attached to the nitrogen of the azetidine ring1.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. However, given its functional groups, it can participate in various organic reactions typical for carboxamides, sulfonyl compounds, and pyridines.Physical And Chemical Properties Analysis
The molecular weight of this compound is 281.333. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound 1-(cyclopropylsulfonyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide and its analogs are synthesized through various chemical routes involving the cyclization, nucleophilic substitution, and other reactions to explore their potential in medicinal chemistry. For instance, derivatives of cyclopropylsulfonyl-containing compounds have been synthesized for their antibacterial properties, demonstrating the versatility of cyclopropylsulfonyl and azetidine scaffolds in drug development (Miyamoto et al., 1987). Similarly, the synthesis of Schiff’s bases and 2-azetidinones from isonicotinyl hydrazone highlights the compound's role in creating potential antidepressant and nootropic agents (Thomas et al., 2016).
Antibacterial and Antituberculosis Activity
Compounds containing the azetidine ring, similar to 1-(cyclopropylsulfonyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide, have been investigated for their antimicrobial and antituberculosis activities. A study on pyrimidine-azetidinone analogues revealed their effectiveness against various bacterial and fungal strains, including Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).
Application in Organic Synthesis
Azetidine-containing compounds serve as intermediates in organic synthesis, facilitating the construction of complex molecules. For example, the ring expansion of 2-(α-hydroxyalkyl)azetidines provides a synthetic route to functionalized pyrrolidines, showcasing the utility of azetidines in organic synthesis (Durrat et al., 2008). Additionally, the stereoselective synthesis of azetidines and pyrrolidines from N-tert-butylsulfonyl(2-aminoalkyl)oxiranes highlights the versatility of these compounds in stereospecific formations (Medjahdi et al., 2009).
Safety And Hazards
Direcciones Futuras
Given its potential applications in pharmaceuticals, organic synthesis, and drug discovery1, this compound could be a subject of future research in these fields. However, the specific future directions are not provided in the search results.
Please note that this analysis is based on the available search results and may not cover all aspects of the compound. For a more comprehensive analysis, please refer to scientific literature or databases dedicated to chemical compounds.
Propiedades
IUPAC Name |
1-cyclopropylsulfonyl-N-(2-pyridin-4-ylethyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c18-14(16-8-5-11-3-6-15-7-4-11)12-9-17(10-12)21(19,20)13-1-2-13/h3-4,6-7,12-13H,1-2,5,8-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPAXAZBIUBXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)NCCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylsulfonyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide](/img/structure/B2727863.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2727868.png)
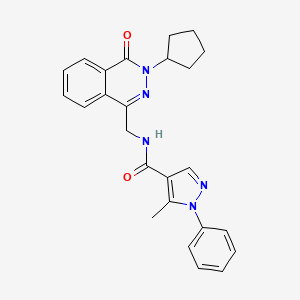
![3-(3,4-Dimethoxyphenyl)-5-[5-(4-ethoxyphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2727870.png)
![2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile](/img/structure/B2727871.png)
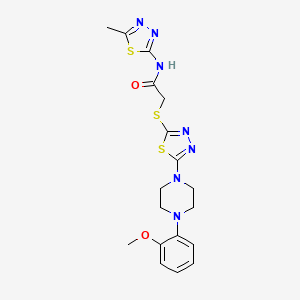
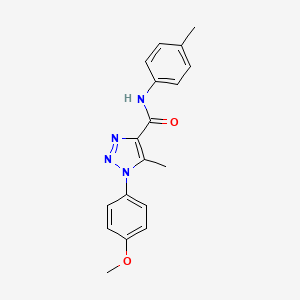
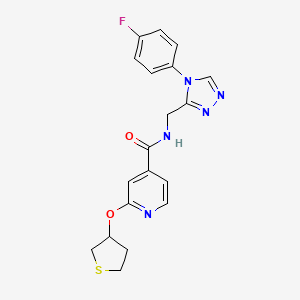
![6-Cyclopropyl-2-[1-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2727879.png)
![Cis-Tert-Butyl 4A-Ethyl Hexahydro-2H-Pyrano[3,2-C]Pyridine-4A,6(7H)-Dicarboxylate](/img/structure/B2727880.png)
